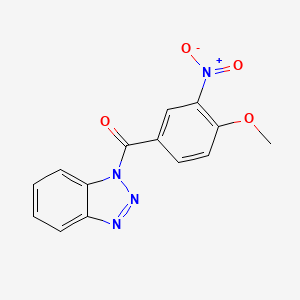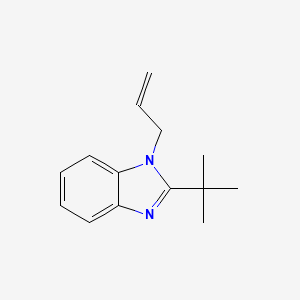![molecular formula C12H13N3O5 B5782966 4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide, commonly known as NOE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that belongs to the class of benzamides and is widely used in the field of medicinal chemistry. NOE has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The exact mechanism of action of NOE is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. NOE has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Additionally, NOE has been shown to inhibit the activity of various kinases, which are proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
NOE has been shown to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and inhibiting bacterial and fungal growth. Additionally, NOE has been shown to have antioxidant properties and can scavenge free radicals, which are harmful to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NOE is its broad range of applications in various scientific research fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, NOE is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of NOE is its potential toxicity, which can limit its use in certain experiments. Additionally, the exact mechanism of action of NOE is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of NOE. One area of research is to further investigate its anticancer properties and to determine its efficacy in treating various types of cancer. Additionally, further research is needed to understand the exact mechanism of action of NOE and to identify its molecular targets. Another area of research is to investigate the potential use of NOE in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and toxicity of NOE in humans, which is essential for its potential use in clinical settings.
Synthesemethoden
The synthesis of NOE involves the reaction of 4-nitrobenzoyl chloride with 2-amino-2-oxazolidinone in the presence of triethylamine. The reaction takes place at room temperature, and the yield of NOE is around 60%. The synthesized compound is then purified by recrystallization using a mixture of ethanol and water.
Wissenschaftliche Forschungsanwendungen
NOE has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. NOE has also been studied for its anti-inflammatory properties, and it has shown to reduce inflammation in various animal models. Additionally, NOE has been studied for its antibacterial and antifungal properties and has shown to inhibit the growth of various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-11(9-1-3-10(4-2-9)15(18)19)13-5-6-14-7-8-20-12(14)17/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOZVCULBSHSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5557033 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)


![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)